XLogP3 Reduction vs. Pioglitazone: A 0.7 Log-Unit Lipophilicity Shift
The target compound exhibits a computed XLogP3 of 3.1, compared to 3.8 for pioglitazone [1]. This 0.7 log-unit reduction indicates lower lipophilicity, which is a key determinant in reducing non-specific protein binding and improving metabolic stability profiles in early drug discovery [1].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | Pioglitazone (PubChem CID 4829): XLogP3 = 3.8 |
| Quantified Difference | Δ = -0.7 log units |
| Conditions | XLogP3 3.0 algorithm, PubChem 2025.09.15 release [1] |
Why This Matters
Lower lipophilicity directly correlates with reduced hERG liability and improved clearance, making this scaffold attractive for programs where excessive logP is a liability.
- [1] PubChem CID 76151581 (target) and CID 4829 (pioglitazone): XLogP3-AA computed properties. National Center for Biotechnology Information, 2026. View Source
